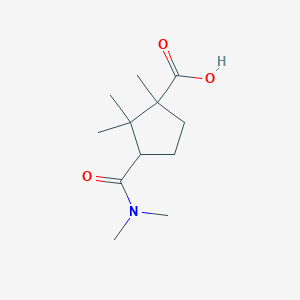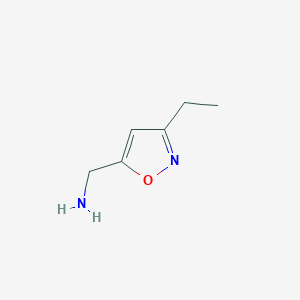
Cloruro de N-hidroxibencimidilo
Descripción general
Descripción
N-Hydroxybenzimidoyl chloride (NHBC) is an organic compound which is widely used in the synthesis of various organic compounds. It is a versatile reagent that can be used in a variety of synthetic processes and can be used to modify a wide range of molecules. NHBC is also used in the synthesis of drugs, polymers, and other materials. NHBC is a colorless liquid with a slightly pungent odor and is soluble in water and most organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de derivados de 1,3-difenilurea
Se ha establecido una nueva reacción de reordenamiento asistida por amida del cloruro de N-hidroxibencimidilo para la síntesis eficiente de derivados de 1,3-difenilurea. Se puede obtener una variedad de derivados de 1,3-difenilurea electrónicamente y estéricamente diferentes con rendimientos buenos a excelentes .
Estudios biológicos
Los derivados de urea tienen una miríada de aplicaciones en estudios biológicos. La N, N'-disustituida urea exhibe una amplia gama de potentes propiedades biológicas en estructuras bioactivas y farmacológicamente impresionantes .
Química analítica
Los derivados de urea también se utilizan en química analítica. Las aplicaciones específicas pueden variar ampliamente, pero a menudo implican el uso de estos compuestos como reactivos o marcadores .
Farmacéuticos
Muchos compuestos que contienen urea se han utilizado para curar enfermedades humanas. Dadas las propiedades medicinales y biológicas de la N, N'-disustituida urea, los químicos orgánicos sintéticos y los químicos medicinales han mostrado un interés considerable en el desarrollo de metodologías eficientes para la síntesis de esta estructura .
Ciencias de los polímeros
Los derivados de urea tienen aplicaciones en las ciencias de los polímeros. Se pueden utilizar en la síntesis de varios tipos de polímeros .
Agroquímicos
Los derivados de urea se utilizan en la producción de agroquímicos. Se pueden utilizar como precursores o ingredientes activos en una variedad de productos agrícolas .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
| Record name | alpha-chlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Hydroxybenzimidoyl chloride in organic synthesis?
A1: N-Hydroxybenzimidoyl chloride is a versatile precursor to nitrile oxides, highly reactive intermediates widely employed in the synthesis of heterocycles. Specifically, it is utilized in [3+2] cycloaddition reactions with various dipolarophiles like alkynes and enamino carbonyl compounds to construct isoxazoles. [, , ]
Q2: Can you describe the reaction mechanism of N-Hydroxybenzimidoyl chloride with alkynes in the presence of a catalyst?
A2: While N-Hydroxybenzimidoyl chloride can react with alkynes under thermal conditions, the reactions often lack regioselectivity. Employing a catalyst like [Cp*RuCl(cod)] enables a controlled [3+2] cycloaddition. The ruthenium catalyst likely coordinates with the alkyne, facilitating the cycloaddition with the in-situ generated nitrile oxide from N-Hydroxybenzimidoyl chloride. This process favors the formation of 3,4-disubstituted isoxazoles with high regioselectivity. []
Q3: How is N-Hydroxybenzimidoyl chloride utilized in the development of radiotracers?
A3: A significant application of N-Hydroxybenzimidoyl chloride lies in developing fluorine-18 labeled radiotracers for Positron Emission Tomography (PET). The compound can be synthesized with a fluorine-18 labeled benzaldehyde moiety. This labeled N-Hydroxybenzimidoyl chloride is then reacted with appropriate alkynes in the presence of [Cp*RuCl(cod)] catalyst to yield fluorine-18 labeled 3,4-diarylsubstituted isoxazoles. This approach was specifically used in synthesizing [18F]1b, a derivative of the COX-2 inhibitor valdecoxib. [, ]
Q4: Has N-Hydroxybenzimidoyl chloride been used to synthesize other heterocycles besides isoxazoles?
A4: Yes, N-Hydroxybenzimidoyl chloride is not limited to isoxazole synthesis. For instance, it reacts with polyfluorinated cyclohexa-2,5-dienones to generate fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes. These reactions showcase the compound's versatility in building diverse heterocyclic scaffolds. []
Q5: Are there any alternative synthetic routes for preparing the isoxazole scaffold that employ N-Hydroxybenzimidoyl chloride?
A5: N-Hydroxybenzimidoyl chloride can participate in cascade reactions to access complex isoxazole-containing structures. For example, it reacts with N-cyanomethylisoquinolinium chloride and various dipolarophiles like (E)-3-arylideneindolin-2-ones in a base-promoted double [3 + 2] cycloaddition. This cascade sequence affords novel spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines with high diastereoselectivity, highlighting the potential for stereoselective synthesis. []
Q6: Can N-Hydroxybenzimidoyl chloride be used to introduce functionalities other than the isoxazole ring?
A6: Indeed, N-Hydroxybenzimidoyl chloride serves as a precursor for reagents beyond direct heterocycle formation. One example is its conversion to 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent offers three reactive handles: vinyl, bromide, and sulfonyl fluoride, enabling its use in various transformations, including sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions. []
Q7: Can you elaborate on the role of N-Hydroxybenzimidoyl chloride esters in photoinduced fluoroalkylations?
A8: N-Hydroxybenzimidoyl chloride esters have emerged as efficient precursors for generating fluoroalkyl radicals in photoredox reactions. This strategy bypasses the challenge of directly utilizing fluoroalkyl carboxylate anions due to their high oxidation potentials. These esters enable decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins under mild conditions. DFT calculations suggest a mechanism involving fluorocarbon radical intermediates, contrasting other redox-active esters that proceed through nitrogen radical pathways. []
Q8: What are the advantages of using N-Hydroxybenzimidoyl chloride esters in decarboxylative borylation reactions?
A9: N-Hydroxybenzimidoyl chloride esters facilitate the generation of both aryl and alkyl radicals, including challenging α-CF3 substituted substrates. These radicals readily undergo borylation reactions under mild photoinduced conditions to produce various aliphatic and aromatic boronic esters. This method offers a general and efficient strategy for accessing valuable boronate building blocks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)








![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)




